molecular formula C4H8Cl3N3 B1458646 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1630906-90-9

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Cat. No. B1458646
CAS RN: 1630906-90-9
M. Wt: 204.48 g/mol
InChI Key: QPNKBSILTVJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride and related compounds has led to various studies on chemical synthesis, structural analysis, and potential applications in different fields. The reaction of Appel salt with 1H-pyrazol-5-amines, including N-1 methylated pyrazoles, has been investigated, showcasing methods to modify product ratios by adjusting the pH of the reaction medium. These studies have led to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with structural confirmation provided by single crystal X-ray crystallography (Koyioni et al., 2014).

Bioactive Compound Development

Further research has explored the synthesis of novel compounds using this compound as a precursor or related chemical structures. For instance, studies on pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's utility in developing bioactive molecules (Titi et al., 2020). Additionally, the design and synthesis of pyrazole amide derivatives have shown promising activity against the tobacco mosaic virus (TMV), highlighting the potential of such compounds in plant protection and virology research (Xiao et al., 2015).

Novel Catalyst Development

The compound and its derivatives have also been investigated in the context of catalysis. A study on the synthesis and application of a novel nanomagnetic catalyst for the preparation of pyrazolo[3,4-b]pyridines demonstrates the compound's relevance in facilitating efficient and environmentally friendly chemical reactions (Afsar et al., 2018).

Antimicrobial Activity

Compounds synthesized from this compound have been tested for antimicrobial activity, with several showing efficacy against bacterial strains. This indicates the compound's utility in the development of new antimicrobial agents (Mistry et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and 1,3-dielectrophilic compounds, leading to the formation of pyrazole molecules

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds can lead to significant changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds is a key aspect of its molecular mechanism . These interactions are crucial for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects in different cellular contexts.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKBSILTVJEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 4
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 5
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.